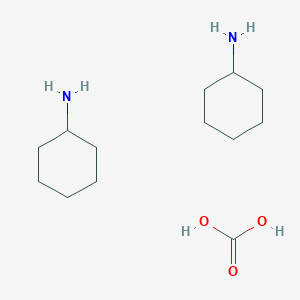

Cyclohexanamine hemicarbonate

Descripción

Contextualization of Amine-CO₂ Adducts and Hemicarbonates in Chemical Research

The study of cyclohexanamine hemicarbonate is deeply rooted in the broader fields of amine-carbon dioxide interactions and carbonate chemistry. Understanding this context is crucial to appreciating the specific research interests in this compound.

Historical Trajectories of Research into Amine-Carbon Dioxide Interactions

The interaction between amines and carbon dioxide (CO₂) has been a subject of scientific inquiry for many decades, primarily driven by industrial applications such as gas scrubbing. rsc.org The fundamental reaction involves a nucleophilic attack of the amine's nitrogen atom on the carbon of CO₂, leading to the formation of a zwitterionic intermediate. researchgate.net This can then be deprotonated by another amine molecule to form a carbamate (B1207046). mdpi.comutwente.nl

Early research focused on the use of aqueous amine solutions, like monoethanolamine (MEA), for capturing CO₂ from industrial gas streams. rsc.org Over time, the research has expanded to include a wide variety of primary, secondary, and tertiary amines, each exhibiting different reaction kinetics and thermodynamic properties. mdpi.comutwente.nl Theoretical analyses and computational modeling have become increasingly important in understanding these interactions at a molecular level. researchgate.netutwente.nl The study of these reactions has also found applications in CO₂ utilization, aiming to convert captured CO₂ into valuable chemicals. tandfonline.com

Role of Cyclohexanamine as a Precursor in Diverse Chemical Synthesis

Cyclohexanamine, the parent amine of this compound, is a versatile and widely used chemical intermediate. wikipedia.org It serves as a building block for a variety of organic compounds with diverse applications. atamankimya.com

Key Applications of Cyclohexanamine:

| Application Area | Specific Use |

| Industrial Chemicals | Precursor to sulfenamide-based vulcanization accelerators. wikipedia.orgatamankimya.com |

| Corrosion inhibitor, particularly in boiler water treatment. nexchem.co.uk | |

| Agrochemicals | Intermediate in the synthesis of herbicides like hexazinone. |

| Pharmaceuticals | Building block for mucolytics, analgesics, and bronchodilators. atamankimya.com |

| Precursor to the anesthetic hexylcaine. | |

| Other | Flushing aid in the printing ink industry. wikipedia.org |

| Used in the production of sweeteners like cyclamate. atamankimya.com |

The synthesis of cyclohexanamine itself is typically achieved through two primary routes: the hydrogenation of aniline (B41778) or the alkylation of ammonia (B1221849) with cyclohexanol. wikipedia.orgatamankimya.com Its chemical properties, such as its basicity, make it a useful reagent in various organic reactions. wikipedia.org

Significance of this compound in Contemporary Chemical Discourse

The specific properties and potential applications of this compound have led to its growing importance in modern chemical research.

Emerging Research Interests in this compound Derivations

Recent research has begun to explore the derivatization of cyclohexanamine through its reaction with CO₂. Studies have investigated the carbonylation of cyclohexylamine (B46788) in the presence of ionic liquids to produce ureas, demonstrating the potential for CO₂ utilization. tandfonline.comtandfonline.com The formation of carbamate salts, such as cyclohexylammonium cyclohexylcarbamate, has been identified as a key intermediate in certain CO₂-catalyzed reactions. researchgate.net The structure of such alkylammonium alkylcarbamates derived from cyclohexylamine has been a subject of structural analysis. researchgate.net These research directions highlight the potential of using the cyclohexanamine-CO₂ system to synthesize more complex and valuable molecules.

Identified Gaps in the Comprehensive Understanding of this compound Chemistry

Despite the growing interest, there remain significant gaps in the comprehensive understanding of this compound chemistry. While the synthesis from cyclohexylamine and CO₂ is known, detailed kinetic and thermodynamic data for this specific reaction are not widely available in the public domain. The precise solid-state structure and the influence of different crystalline forms on its properties are areas that warrant further investigation. Furthermore, a systematic exploration of its reactivity with other chemical species and its potential catalytic activity is still in its early stages. A deeper understanding of the equilibrium between cyclohexanamine, carbonic acid, and the resulting hemicarbonate salt under various conditions (e.g., pressure, temperature, solvent) is needed to fully harness its potential.

Objectives and Scope of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound are to fundamentally understand its chemical behavior, explore its utility in synthesis, and develop new applications, particularly in materials protection and sustainable chemistry. The scope of this research is broad, encompassing detailed mechanistic studies, performance evaluations in various environments, and the synthesis of novel derivatives.

Corrosion Inhibition:

A significant area of research focuses on the application of this compound as a corrosion inhibitor, especially as a Vapor Phase Inhibitor (VPI). ampp.org Academic studies aim to elucidate its mechanism of action and evaluate its effectiveness for protecting various metals and alloys.

Mechanism of Protection: Research has investigated the corrosion inhibition mechanism for sensitive materials like Neodymium-Iron-Boron (Nd-Fe-B) magnets. ampp.orgresearchgate.net Studies indicate that the compound functions as an anodic type of inhibitor. researchgate.net The inhibition process is believed to occur through physisorption, where the protonated amine group of the molecule is attracted via electrostatic forces to the negatively charged metal surface, forming a protective layer. ampp.orgresearchgate.net This layer acts as a barrier, blocking contact between the metal and corrosive agents. ampp.org

Performance Evaluation: The scope of inquiry includes testing the inhibitor's efficiency in simulated atmospheric environments and under thin electrolyte layers, which mimic real-world conditions of atmospheric corrosion. ampp.orgresearchgate.net Researchers employ techniques like scanning electron microscopy (SEM) to observe the surface morphology and protection of different phases within the magnet material. researchgate.net Electrochemical methods, including polarization and electrochemical impedance spectroscopy (EIS), are used to quantify the inhibition efficiency. researchgate.net Infrared (IR) spectroscopy helps to confirm the adsorption mechanism. researchgate.net

Organic Synthesis and Catalysis:

Cyclohexanamine and its carbonate derivatives are pivotal in the field of organic synthesis, where the objectives are to develop new synthetic routes and catalytic systems.

Catalyst and Intermediate: Research has explored the use of cyclohexylamine-derived compounds as effective catalysts, for instance, in the aminolysis of cyclic carbonates to form urethanes. Kinetic studies are a part of this scope, demonstrating high conversion rates under specific conditions, which supports the development of non-isocyanate polyurethane synthesis at room temperature. The formation of the carbamate salt intermediate is considered a driving force in certain CO2-catalyzed reactions, enhancing the nucleophilicity required for subsequent reaction steps. researchgate.net

Synthesis of Heterocycles: Academic inquiry extends to the synthesis of valuable heterocyclic compounds like oxazolidinones from aliphatic amines, with carbonate salts acting as a C1 source. researchgate.net

Reaction Development: The development of novel reaction methodologies is a key objective. This includes photoredox-catalyzed reactions for creating new chemical bonds and the use of cyclohexylamine in multicomponent reactions to build complex molecular architectures. researchgate.netuni-mainz.de

CO2 Capture and Utilization:

The reaction between cyclohexylamine and carbon dioxide to form the carbamate or hemicarbonate is itself a subject of study within the context of carbon capture and utilization (CCU) technologies.

Reaction Equilibria: A fundamental research objective is to understand the equilibria involved in the reaction between amines and CO2. researchgate.net

Alternative to Isocyanates: The direct synthesis of carbamates from carbon dioxide and amines is investigated as a potential, more sustainable alternative to the use of isocyanates in the production of polyurethanes. researchgate.net

The following table summarizes the key areas of academic inquiry and their specific objectives.

| Research Area | Primary Objectives & Scope | Key Investigated Compounds/Systems | References |

| Corrosion Inhibition | Elucidate the mechanism of vapor phase inhibition; Evaluate efficiency for protecting Nd-Fe-B magnets; Study adsorption behavior (physisorption) and electrochemical effects (anodic inhibitor). | Cyclohexylamine carbonate (CHC) on Nd-Fe-B magnets | researchgate.net, ampp.org |

| Organic Synthesis | Develop catalytic systems for urethane (B1682113) synthesis; Synthesize oxazolidinones using carbonate as a C1 source; Explore intermediates in CO2-catalyzed N-formylation. | Cyclohexylamine-derived catalysts, Cyclohexylammonium cyclohexylcarbamate | , researchgate.net |

| Materials Chemistry | Synthesize novel functional materials like glycerol (B35011) carbamate esters for use as thickeners in various consumer and industrial products. | Glycerol carbonate and Cyclohexylamine | google.com |

| CO2 Utilization | Investigate the direct synthesis of carbamates from CO2 and amines as an alternative to isocyanate-based polyurethane production; Study reaction mechanisms and equilibria. | Cyclohexylamine and Carbon Dioxide | researchgate.net, researchgate.net |

Propiedades

IUPAC Name |

carbonic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDIEYHHUXTWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955622 | |

| Record name | Carbonic acid--cyclohexanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34066-58-5 | |

| Record name | Carbonic acid, compd. with cyclohexylamine (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034066585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid--cyclohexanamine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Pathways for Cyclohexanamine Hemicarbonate

Methodologies for the Formation of Cyclohexanamine Hemicarbonate

The synthesis of this compound can be broadly categorized into direct and indirect methods. Direct methods involve the immediate reaction of cyclohexanamine with carbon dioxide, while indirect routes utilize existing carbonate species.

Direct carbonation is the most straightforward approach, where gaseous carbon dioxide is brought into contact with cyclohexanamine, typically in a liquid phase. The efficiency and kinetics of this reaction are governed by several factors, including the reaction mechanism at the gas-liquid interface and the operational parameters.

The reaction between carbon dioxide and primary amines like cyclohexanamine in a solution is generally understood to follow a zwitterion mechanism. This multi-step process is fundamental to the uptake of CO₂ at the gas-liquid interface.

Zwitterion Formation: Initially, a molecule of carbon dioxide reacts with a molecule of cyclohexanamine to form a zwitterionic intermediate.

Deprotonation: This unstable zwitterion is then deprotonated by a second molecule of cyclohexanamine, which acts as a base. This step results in the formation of a cyclohexylammonium cation and a cyclohexylcarbamate anion. These two ions constitute the salt, this compound.

A more refined model, known as the "shuttle mechanism," suggests that the initial fast reaction occurs near the gas-liquid interface, forming the carbamate (B1207046) acs.org. This carbamate then diffuses into the bulk of the liquid, where it may undergo slower reactions like reversion to bicarbonate, thereby liberating the amine to return to the interface and react with more CO₂ acs.org. Furthermore, in certain systems, if the resulting carbamic acid product is a solid, its precipitation can drive the reaction equilibrium forward, allowing for higher absorption rates and efficiencies acs.org.

The choice of solvent significantly impacts the efficiency of this compound formation. The solvent affects the solubility of reactants and products, influences mass transfer rates, and can alter the reaction mechanism.

Aqueous Systems: Water is a common solvent for CO₂ absorption. In aqueous solutions of cyclohexanamine, the reaction proceeds readily. However, the high stability of the resulting carbamate can make solvent regeneration energy-intensive d-nb.info.

Organic Solvents: Non-polar organic solvents, such as toluene, have been used to study the intrinsic kinetics of the reaction researchgate.net. In these systems, the reaction products may have limited solubility, potentially leading to precipitation.

Temperature and pressure are critical parameters that control the rate and equilibrium of the carbonation reaction.

Temperature: The effect of temperature is twofold. An increase in temperature generally increases the reaction rate constant, as described by the Arrhenius equation acs.org. However, it also decreases the solubility of CO₂ in the liquid phase and can negatively affect the thermal stability of the amine and the carbamate product acs.orgacs.orgnanoge.org. Studies on the thermal stability of cyclohexylamine (B46788) in superheated steam have shown that degradation begins to occur at elevated temperatures (e.g., above 450-500 °C), following first-order kinetics acs.orgacs.org. While these conditions are more extreme than typical capture conditions, they highlight the importance of temperature control. For amine-CO₂ reactions, two kinetic regimes can be observed: at lower temperatures where zwitterion deprotonation is rate-determining, the temperature has a slight influence, whereas at higher temperatures where zwitterion formation is rate-determining, a more significant temperature dependence is observed utwente.nl.

Pressure: Increased pressure enhances the solubility of CO₂ in the solvent, which increases the driving force for mass transfer from the gas to the liquid phase and can accelerate the reaction rate nanoge.org. Kinetic studies of cyclohexylamine have been performed across a wide range of pressures, from near atmospheric to high-pressure conditions (e.g., 17.5 MPa), demonstrating the compound's reactivity under various operational scenarios acs.orgacs.org. The table below summarizes kinetic parameters for cyclohexylamine under specific high-temperature and pressure conditions, primarily related to its thermal decomposition, which follows similar kinetic principles.

Table 1: Kinetic Parameters for Cyclohexylamine Reactions Under Varied Conditions

| Temperature (°C) | Pressure (MPa) | Observed Kinetics | Reference |

| 500 | 9.5 - 17.5 | First-Order | acs.orgacs.org |

| 530 | 9.5 - 17.5 | First-Order | acs.orgacs.org |

| 560 | 9.5 - 17.5 | First-Order | acs.orgacs.org |

| 1090 - 1600 K | 0.2 - 1.0 | Arrhenius Behavior | researchgate.net |

Note: Data is derived from studies on thermal stability and ignition, which provide insight into the general kinetic behavior of cyclohexylamine under varying temperature and pressure.

Instead of using gaseous CO₂, this compound can be formed through reactions with existing carbonate or bicarbonate sources.

An important indirect method involves using cyclohexylamine as a promoter or activator in an aqueous potassium carbonate solution for CO₂ capture pan.pl. In this process, known as a modified Benfield process, the primary absorbent is the potassium carbonate solution.

The mechanism proceeds as follows:

The potassium carbonate solution absorbs CO₂, forming potassium bicarbonate.

Cyclohexylamine acts as a catalyst or shuttle, reacting with the dissolved CO₂ or bicarbonate to form its carbamate intermediate.

Research has been conducted to measure the CO₂ absorption rate in systems containing aqueous potassium carbonate (e.g., 8 wt%) promoted with cyclohexylamine at temperatures between 20-40°C pan.pl. These studies aim to determine the enhancement factors and reaction rate constants, evaluating the suitability of cyclohexylamine as a novel promoter for industrial gas purification processes pan.pl.

Indirect Synthesis Routes Involving Carbonate Precursors

Stoichiometric Control in Hemicarbonate Synthesis

The synthesis of amine hemicarbonates is fundamentally governed by the stoichiometry of the reactants: the amine and carbon dioxide. The reaction between a primary amine like cyclohexylamine (CHA) and CO₂ typically proceeds through the formation of a zwitterionic intermediate, which is then deprotonated by a second amine molecule to form the carbamate salt.

2 RNH₂ + CO₂ ⇌ RNHCOO⁻ + RNH₃⁺

Where R represents the cyclohexyl group. This 2:1 stoichiometry is critical for maximizing the formation of the hemicarbonate salt. The first mole of cyclohexylamine acts as the nucleophile, attacking the carbon atom of CO₂, while the second mole acts as a base to abstract a proton from the nitrogen of the zwitterionic intermediate.

In non-aqueous, aprotic solvents like toluene, the reaction order with respect to cyclohexylamine has been observed to be 2, supporting the 2:1 mechanism. acs.org However, in aqueous or alcoholic solutions, the reaction order is nearly 1 with respect to cyclohexylamine, suggesting that the solvent may participate in the proton transfer step. acs.org Control of the CO₂ partial pressure is also a key factor, with the reaction rate often being first order with respect to CO₂. acs.org

Purification and Isolation Techniques for Academic Research Purity

Achieving high purity of this compound for academic research necessitates meticulous purification and isolation techniques. Given that the hemicarbonate is a salt, its purification strategy often differs from that of neutral organic compounds.

Common techniques employed for the purification of related amine salts and carbamates include:

Crystallization: This is a primary method for purifying solid amine salts. The crude product can be dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, promoting the formation of high-purity crystals. For instance, after reacting cyclohexylamine with a carbonate source, the resulting product can be crystallized from a solvent like hexane.

Washing: The isolated solid can be washed with a solvent in which the desired salt is sparingly soluble, but in which impurities are readily soluble. A small amount of water or a water/cyclohexylamine mixture can be effective for washing related amine sulfate (B86663) salts. google.com

Distillation: If the starting materials or byproducts are volatile, distillation can be used to remove them. For example, unreacted dimethyl carbonate can be distilled off after a carbamate synthesis reaction. Steam distillation is another effective method for removing colored impurities from amines after they have been liberated from their salts by making the solution strongly alkaline. sciencemadness.org

Extraction: To remove neutral organic impurities, a solution of the amine salt in an acidic aqueous solution (at a pH at least three units below the pKa of the amine) can be washed with a non-polar organic solvent like ether. sciencemadness.org The pure amine can then be recovered by making the aqueous solution alkaline and extracting the liberated amine into an appropriate solvent. sciencemadness.org

Chromatography: While less common for simple salts, chromatographic techniques like column chromatography can be employed for purifying more complex carbamate derivatives.

For obtaining a product of academic research purity, a combination of these techniques is often necessary. For example, a reaction mixture might first be subjected to an extraction to remove unreacted starting materials, followed by crystallization of the hemicarbonate salt from a suitable solvent system to achieve high purity.

Mechanistic Investigations of this compound Formation

The formation of this compound from cyclohexylamine and carbon dioxide is a multi-step process. Mechanistic studies are crucial for understanding the reaction kinetics and optimizing reaction conditions.

Zwitterionic Mechanism of Amine-CO₂ Adduct Formation

The reaction between primary and secondary amines, including cyclohexylamine, and CO₂ is widely accepted to proceed via the zwitterion mechanism. wvu.edurug.nlijres.orgcore.ac.uk This mechanism involves two principal steps:

Formation of a Zwitterionic Intermediate: The reaction initiates with a nucleophilic attack by the nitrogen atom of the cyclohexylamine on the electrophilic carbon atom of the CO₂ molecule. This results in the formation of a transient, unstable zwitterionic intermediate (RNH₂⁺COO⁻). acs.org

RNH₂ + CO₂ ⇌ RNH₂⁺COO⁻

Deprotonation of the Zwitterion: The zwitterion is then deprotonated by a base present in the reaction mixture. In the absence of other bases, a second molecule of cyclohexylamine acts as the proton acceptor, leading to the formation of the stable ammonium (B1175870) carbamate ion pair. acs.org

RNH₂⁺COO⁻ + RNH₂ ⇌ RNHCOO⁻ + RNH₃⁺

Proton Transfer Dynamics in Hemicarbonate Ion Pair Generation

Proton transfer is a critical step in the formation of the this compound ion pair. Following the formation of the zwitterion, a proton must be transferred from the nitrogen atom of the zwitterion to a base. nih.gov

The dynamics of this proton transfer can be influenced by several factors:

Solvent: The solvent can play a direct role in mediating the proton transfer. rsc.org In protic solvents like water or alcohols, solvent molecules can act as a proton shuttle, facilitating the transfer. In non-aqueous environments, the proton transfer relies more heavily on the amine itself acting as the base.

Base Strength: The rate of deprotonation of the zwitterion is dependent on the strength and concentration of the base present in the system. A stronger base will more effectively deprotonate the zwitterion, accelerating the formation of the carbamate.

Molecular Structure: The structure of the amine can influence the rate of proton transfer. Steric hindrance around the amine group can affect the approach of the base and the subsequent proton abstraction.

Kinetic Studies of the Formation Process

Kinetic studies provide quantitative insights into the rate of formation of this compound and the factors that influence it.

The rate of reaction between cyclohexylamine and CO₂ can be described by a rate law that expresses the dependence of the reaction rate on the concentrations of the reactants. For the reaction in various solvents, the order of reaction with respect to CO₂ is typically found to be one. acs.org

The order with respect to cyclohexylamine can vary depending on the solvent. In toluene, the reaction is second order in amine, which is consistent with the zwitterion mechanism where one molecule of amine reacts with CO₂ and a second molecule acts as a base. acs.org In aqueous and alcoholic solutions, the order is closer to one, suggesting the solvent's involvement in the proton transfer step. acs.org

Rate = k[CHA]ⁿ[CO₂]

where 'k' is the rate constant and 'n' is the reaction order with respect to cyclohexylamine.

The temperature dependence of the rate constant follows the Arrhenius equation, allowing for the determination of the activation energy (Ea) for the process. Lower activation energies indicate a faster reaction rate for a given temperature increase. For example, studies on the absorption of CO₂ by N-methylcyclohexylamine (a related secondary amine) in an emulsion absorbent determined the rate constant to be k₂,MCHA = 2.698 × 10⁷ exp(-2458/T). researchgate.net Another study on a blended amine system containing hexylamine (B90201) reported a calculated activation energy of 22.25 kJ/mol. ifpenergiesnouvelles.frifpenergiesnouvelles.fr

Interactive Data Table: Reaction Order of Cyclohexylamine with CO₂ in Various Solvents

| Solvent | Reaction Order w.r.t. Cyclohexylamine | Reference |

| Toluene | 2 | acs.org |

| Aqueous Solution | ~1 | acs.org |

| Alcoholic Solution | ~1 | acs.org |

| Ethanediol | 1 | acs.org |

Interactive Data Table: Kinetic Parameters for CO₂ Absorption in Amine Systems

| Amine System | Activation Energy (Ea) (kJ/mol) | Second-Order Rate Constant (k₂) | Temperature (K) | Reference |

| N-methylcyclohexylamine (emulsion) | 20.43 (calculated from given Arrhenius equation) | Varies with temperature | 293-323 | researchgate.net |

| MDEA + Hexylamine (3 wt%) | 22.25 | - | 298-333 | ifpenergiesnouvelles.frifpenergiesnouvelles.fr |

| Sodium Glycinate | 63.8 | - | 303.15-323.15 | researchgate.net |

Isotopic Labeling Studies for Pathway Elucidation

The elucidation of reaction pathways for the formation of amine-based carbonates has been significantly advanced through the use of isotopic labeling. While specific, detailed isotopic labeling studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles and methodologies applied to analogous amine-carbon dioxide reactions provide a clear framework for how such investigations would be conducted. These studies are crucial for distinguishing between proposed mechanistic pathways, such as the zwitterionic mechanism and the termolecular mechanism, in the context of cyclohexanamine reacting with carbon dioxide.

In a typical investigative approach, isotopically labeled starting materials, such as cyclohexylamine or carbon dioxide, would be used. The position of the isotopic label in the resulting this compound and any intermediates or byproducts would then be determined using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

For instance, the reaction could be carried out using ¹³C-labeled carbon dioxide ([¹³C]CO₂). If the reaction proceeds through a carbamic acid intermediate, the ¹³C label would be expected to be found in the carbonate moiety of the final product. Similarly, using cyclohexylamine labeled with ¹⁵N would help in tracking the fate of the amine group throughout the reaction.

The reaction between an amine and carbon dioxide can be generally described by two primary mechanisms:

Zwitterionic Mechanism: This mechanism, first proposed by Caplow, involves a two-step process. Initially, the amine nucleophilically attacks the carbon dioxide molecule to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (which can be another amine molecule) to form a carbamate.

Termolecular Mechanism: Proposed by Crooks and Donnellan, this mechanism suggests a concerted, one-step process where an amine molecule, a carbon dioxide molecule, and a second amine molecule (acting as a base) collide simultaneously to form the carbamate directly, bypassing the zwitterionic intermediate.

Isotopic labeling can help differentiate between these pathways by providing insights into the kinetic isotope effect and the structure of key intermediates. For example, the transient nature of a carbamate salt can be supported by the absence of a detectable carbamate carbon peak in ¹³C NMR spectroscopy under certain conditions, even when changes in the amine's NMR signal suggest an interaction with CO₂. acs.org

A hypothetical study designed to elucidate the pathway for this compound formation might involve the reaction of cyclohexylamine with [¹³C]CO₂ under various conditions (e.g., different solvents, temperatures, and concentrations). The analysis of the products would provide data on the incorporation of the ¹³C label.

Hypothetical Research Findings from an Isotopic Labeling Study

The following table represents hypothetical data from an experiment reacting cyclohexylamine with [¹³C]CO₂ in a non-aqueous solvent. The objective is to determine the position and incorporation of the ¹³C label into the final product, which would provide evidence for the reaction mechanism.

| Experiment ID | Reactants | Solvent | Temperature (°C) | Analytical Method | Key Observation | Inferred Mechanistic Step |

| ILS-CHH-01 | Cyclohexylamine, [¹³C]CO₂ | Toluene | 25 | ¹³C NMR Spectroscopy | A distinct peak appears at δ ≈ 160 ppm, characteristic of a carbonate carbon. | Direct incorporation of CO₂ into the carbonate structure. |

| ILS-CHH-02 | Cyclohexylamine, [¹³C]CO₂ | Acetonitrile | 25 | High-Resolution MS | Product mass matches the expected mass for this compound with one ¹³C atom. | Confirms the stoichiometry of CO₂ incorporation. |

| ILS-CHH-03 | ¹⁵N-Cyclohexylamine, CO₂ | Toluene | 25 | ¹⁵N NMR Spectroscopy | Shift in the ¹⁵N signal upon introduction of CO₂, indicating a change in the chemical environment of the nitrogen atom. | Formation of an N-C bond, consistent with initial nucleophilic attack. |

| ILS-CHH-04 | Cyclohexylamine, [¹³C]CO₂ | Toluene | 0 | Rapid-scan FT-IR | Transient absorption band observed, potentially corresponding to a carbamic acid or zwitterion intermediate. | Provides evidence for a short-lived intermediate species. |

These hypothetical findings would support a mechanism where the cyclohexylamine nitrogen directly attacks the carbon of carbon dioxide, leading to the formation of the carbonate structure. While the use of ¹⁴C-labeled cyclohexylamine carbonate has been noted for tracing its mobility in other types of studies , the application of stable isotopes like ¹³C and ¹⁵N is fundamental to elucidating the intricate steps of its synthesis. smolecule.com The study of related amine-CO₂ reactions for the synthesis of ureas and carbamates further underscores the power of isotopic labeling in mechanistic chemistry. chemrxiv.orgacs.org

Sophisticated Spectroscopic and Structural Elucidation Techniques for Cyclohexanamine Hemicarbonate

Advanced Vibrational Spectroscopy for Structural Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular structure of cyclohexanamine hemicarbonate. These techniques provide detailed information about the functional groups present, the nature of the ionic interactions, and the conformational properties of the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis.smolecule.comresearchgate.net

FTIR spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. mt.com

The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of both the carbonate/hemicarbonate and the cyclohexanamine moieties. The analysis of the carbonate region is particularly crucial for distinguishing between different carbonate species.

The formation of hemicarbonate from the reaction of an amine with carbon dioxide in the presence of water leads to a unique spectral signature. Hemicarbonates, in general, show characteristic vibrational bands that can be distinguished from those of simple carbonates. For instance, studies on various carbonate-containing compounds have identified specific regions for carbonate and hemicarbonate vibrations. mcgill.cad-nb.info The asymmetric stretching vibration of the CO₃²⁻ group in carbonate apatites, for example, gives rise to doublet bands around 1540 and 1450 cm⁻¹, while the out-of-plane bending vibration appears near 880 cm⁻¹. mcgill.ca Organic carbonates also display strong C=O stretching bands, typically in the range of 1740-1790 cm⁻¹, and O-C-O asymmetric stretching bands between 1210 and 1280 cm⁻¹. spectroscopyonline.com In the context of hemicarbonate phases in cement chemistry, the Raman band at 1064 cm⁻¹ is attributed to the symmetrical stretching vibration of the CO₃²⁻ group in both monocarboaluminate and hemicarboaluminate. researchgate.net

A detailed examination of the FTIR spectrum of this compound would reveal specific bands corresponding to these carbonate and hemicarbonate functional groups.

Table 1: Characteristic FTIR Absorption Bands for Carbonate and Hemicarbonate Moieties

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

| C=O Stretch (Hemicarbonate) | 1700 - 1640 | Indicates the formation of the carbamic acid or carbamate (B1207046) moiety. |

| Asymmetric CO₃²⁻ Stretch | 1550 - 1450 | Characteristic of the carbonate or hemicarbonate group. mcgill.ca |

| Symmetric CO₃²⁻ Stretch | 1420 - 1400 | Another key indicator of the carbonate/hemicarbonate presence. |

| N-H Bending | 1650 - 1580 | Overlaps with water bending, but indicative of the amine salt. |

| O-C-O Bending | 880 - 870 | Out-of-plane bending of the carbonate group. mcgill.ca |

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding and the crystalline environment.

The cyclohexanamine ring can exist in different conformations, primarily the chair form with the amino group in either an axial or equatorial position. core.ac.ukresearchgate.net The formation of the hemicarbonate salt can influence the conformational equilibrium of the cyclohexanamine moiety. FTIR spectroscopy can be used to probe these conformational changes by analyzing the vibrational modes sensitive to the stereochemistry of the ring. researchgate.net

Studies on cyclohexylamine (B46788) and its derivatives have shown that the population of equatorial and axial conformers can be determined using spectroscopic and computational methods. core.ac.ukresearchgate.net For cyclohexylamine, the equatorial conformer is generally more stable. researchgate.net The vibrational frequencies of C-H, C-C, and C-N bonds within the cyclohexane (B81311) ring are sensitive to the conformation. For instance, the position and intensity of C-H stretching and bending vibrations can differ between the axial and equatorial conformers. The formation of the hemicarbonate salt introduces ionic interactions and hydrogen bonding, which can further shift these vibrational frequencies and potentially alter the conformational preference.

Table 2: Key FTIR Vibrational Modes of Cyclohexanamine Sensitive to Conformation

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance in Conformational Analysis |

| N-H Stretch | 3400 - 3200 | Broadening and shifting indicate hydrogen bonding in the salt. |

| C-H Stretch (Axial/Equatorial) | 3000 - 2850 | Subtle shifts can distinguish between conformers. |

| CH₂ Scissoring | 1480 - 1440 | Sensitive to the ring conformation. |

| C-N Stretch | 1250 - 1020 | Position can be influenced by the orientation of the amino group. |

| Ring Vibrations | 1000 - 800 | Complex modes that are characteristic of the overall ring structure. |

Raman Spectroscopy for Molecular Vibrational Fingerprinting.mt.com

Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. mt.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the molecular structure of this compound. mt.comazobuild.com

The ionic nature of this compound, consisting of the cyclohexylammonium cation and the hemicarbonate anion, gives rise to specific Raman active modes. copernicus.org The intensity and position of Raman shifts are highly sensitive to changes in the chemical bonding environment of the vibrating atoms. nih.gov Therefore, interactions between the ions will result in changes in the Raman spectrum. nih.gov

The Raman spectrum will feature bands corresponding to the vibrations of the cyclohexylammonium cation, such as the C-C and C-N stretching modes, and the CH₂ bending modes. The hemicarbonate anion will also exhibit characteristic Raman bands, particularly the symmetric stretching of the carbonate group, which is often strong in the Raman spectrum. The interactions within the crystal lattice, such as hydrogen bonding between the ammonium (B1175870) group and the hemicarbonate anion, can be inferred from shifts in the N-H and C=O stretching frequencies. In complex ionic crystals, both external (lattice) and internal (molecular) vibrational modes can be observed. csic.es

Table 3: Correlation of Raman Active Modes with the Hemicarbonate Ionic Structure

| Raman Shift (cm⁻¹) | Assignment | Structural Implication |

| ~3000 - 2800 | C-H stretching modes of the cyclohexane ring | Provides information on the hydrocarbon backbone. |

| ~1450 | CH₂ scissoring and twisting modes | Sensitive to the ring conformation and packing. |

| ~1080 | Symmetric C-O stretching of hemicarbonate | Strong indicator of the carbonate species. sci-hub.se |

| ~1000 - 800 | Ring breathing modes of cyclohexanamine | Characteristic of the cyclohexane ring structure. |

| Low frequency modes (< 400) | Lattice vibrations | Reflects the crystalline structure and intermolecular forces. csic.es |

Comparing the Raman spectra of this compound in the solid state and in solution can provide valuable insights into its behavior in different environments. nih.gov In the solid state, the spectral features are often sharper and can reveal details about the crystal structure and intermolecular interactions. geologie.ac.at In solution, the compound may dissociate, and the interactions with solvent molecules will influence the vibrational modes. acs.org

Spectral deconvolution techniques can be applied to complex spectra to separate overlapping peaks, which is particularly useful for analyzing the changes between the solid and solution phases. nih.govmdpi.com In the solid state, deconvolution can help to identify different crystalline polymorphs or non-equivalent molecules in the unit cell. In solution, it can be used to study ion-pairing and solvation effects. For instance, the presence of solvent molecules can disrupt the interactions that drive binding, which can be observed as shifts in the Raman bands. nih.gov The analysis of aqueous solutions is straightforward with Raman spectroscopy as the hydroxyl bonds are not particularly Raman active. mt.com

Table 4: Comparison of Solid-State and Solution-Phase Raman Spectra

| Spectral Feature | Solid-State | Solution-Phase | Interpretation of Differences |

| Peak Width | Generally narrower | Generally broader | Increased molecular motion and interactions with solvent in solution. geologie.ac.at |

| Peak Position | Fixed by crystal lattice | Can shift due to solvation and ion-pairing | Indicates changes in the local chemical environment. nih.gov |

| Low-Frequency Modes | Present (lattice modes) | Absent or very broad | Loss of long-range crystalline order in solution. |

| Ionic Species | Associated ions | Potentially dissociated ions | Changes in bands related to ionic interactions. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei.

A multi-nuclear NMR approach provides a holistic view of the molecular structure. For this compound, this involves studying the ¹H, ¹³C, and ¹⁵N nuclei of the cyclohexylammonium cation and the ¹³C nucleus of the bicarbonate anion.

The ¹H NMR spectrum is used to identify the protons within the cyclohexylammonium cation. The signals for the cyclohexyl ring protons typically appear as complex multiplets due to spin-spin coupling, while the protons of the ammonium group (-NH₃⁺) would present a distinct signal, the chemical shift of which is sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. The cyclohexylammonium cation is expected to show four distinct signals due to the molecule's symmetry: one for the carbon atom bonded to the nitrogen (C1), and three for the remaining pairs of carbons (C2/C6, C3/C5, and C4). The bicarbonate anion (HCO₃⁻) would produce a single resonance, typically observed in the range of 160-165 ppm. exeter.ac.ukresearchgate.net

¹⁵N NMR spectroscopy, although less sensitive, offers direct insight into the electronic environment of the nitrogen atom. For the cyclohexylammonium cation, a single ¹⁵N resonance would confirm the presence of the ammonium group. Studies on related amine-CO₂ systems show that ¹⁵N NMR is crucial for distinguishing between free amine, ammonium, and carbamate species, providing a powerful method to monitor the reaction and purity of the salt. researchgate.netusp.br

Table 1: Predicted NMR Chemical Shifts for Cyclohexylammonium Bicarbonate in D₂O

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Notes |

| ¹³C | Bicarbonate (HCO₃⁻) | ~161 - 164 | Position can vary with pH and temperature. researchgate.net |

| ¹³C | C1 (CH-NH₃⁺) | ~53 | Directly attached to the electron-withdrawing ammonium group. |

| ¹³C | C2, C6 | ~33 | |

| ¹³C | C4 | ~27 | |

| ¹³C | C3, C5 | ~26.5 | |

| ¹H | H1 (CH-NH₃⁺) | ~3.1 | Deshielded proton adjacent to the nitrogen. |

| ¹H | Axial/Equatorial Protons | ~1.1 - 2.0 | Complex overlapping multiplets. |

Note: Data for the cyclohexylammonium cation is based on values reported for cyclohexylamine in aqueous solution at neutral pH, where it exists in its protonated form. nih.gov The bicarbonate shift is based on general values for this ion in aqueous media.

While 1D NMR provides a list of chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. researchgate.net For the cyclohexylammonium cation, a COSY spectrum would reveal the H1-H2/H6, H2/H6-H3/H5, and H3/H5-H4 coupling networks, allowing for a sequential walk around the ring to confirm proton assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). nih.gov An HSQC spectrum of this compound would show a cross-peak connecting each proton signal to its corresponding carbon signal, definitively linking the ¹H and ¹³C assignments for the CH groups of the cyclohexyl ring.

Solid-state NMR (ssNMR) provides atomic-level information on the structure, disorder, and dynamics of materials in their solid form, which is inaccessible by other methods. arabjchem.orgugr.es For this compound, ssNMR can differentiate between crystalline and amorphous domains and probe the interactions between the cation and anion in the crystal lattice.

Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are particularly informative. A ¹³C CPMAS experiment can reveal the presence of multiple, crystallographically distinct sites for the ions, which would appear as separate peaks. Studies on solid amine sorbents have shown that bicarbonate species can be highly mobile, which can lead to signal attenuation in standard CPMAS experiments. d-nb.info Comparing a direct-polarization experiment with a CPMAS experiment can therefore provide insights into the dynamics of the bicarbonate ion within the lattice. d-nb.info Furthermore, ¹³C-¹H HETCOR (Heteronuclear Correlation) experiments at low temperatures can elucidate the specific proton environments surrounding the bicarbonate ions, mapping the hydrogen-bonding network. researchgate.net

NMR relaxation studies measure the rates at which nuclei return to thermal equilibrium after being perturbed by a radiofrequency pulse. These rates, characterized by the spin-lattice (T₁) and spin-spin (T₂) relaxation times, are highly sensitive to molecular motion. mdpi-res.com

T₂ (Spin-Spin Relaxation): T₂ measures the rate of loss of phase coherence among spins. It is sensitive to slower molecular motions (Hz-kHz). The natural linewidth of an NMR signal is inversely proportional to T₂ (Linewidth ∝ 1/T₂). mdpi-res.com Broader lines suggest restricted motion or exchange processes.

Multi-Nuclear NMR Approaches (e.g., ¹H, ¹³C, ¹⁵N) for Connectivity and Dynamics

X-Ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the absolute structure of a molecule. researchgate.netugr.es The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.govrsc.org This analysis yields a three-dimensional electron density map from which the precise positions of all atoms can be determined.

While a specific crystal structure for this compound has not been found in publicly available crystallographic databases, analysis of related cyclohexylammonium salts provides a clear picture of the expected cation structure. nih.govcrystallography.netresearchgate.net The cyclohexylammonium cation invariably adopts a stable chair conformation, with the -NH₃⁺ group occupying an equatorial position to minimize steric hindrance. The crystal structure would be stabilized by an extensive network of hydrogen bonds between the ammonium protons (N-H) and the oxygen atoms of the bicarbonate anions (O-H and C=O). The bicarbonate anions themselves would likely form hydrogen-bonded dimers or chains.

Table 2: Typical Geometric Parameters for the Cyclohexylammonium Cation from SC-XRD Data of an Analogous Salt

| Parameter | Value | Notes |

| Bond Lengths | ||

| C-N | ~1.49 Å | Typical single bond length. |

| C-C (average) | ~1.52 Å | Standard sp³-sp³ carbon bond length. |

| Bond Angles | ||

| C-C-N | ~111° | Reflects tetrahedral geometry. |

| C-C-C | ~111° | Typical for a cyclohexane ring in a chair conformation. |

| Conformation | ||

| Ring Conformation | Chair | Most stable conformation. |

| -NH₃⁺ Position | Equatorial | Minimizes 1,3-diaxial interactions. |

Note: These values are representative and are based on published crystal structures of other cyclohexylammonium salts, such as cyclohexylammonium picrate (B76445) and thiocyanate. crystallography.net

Single-Crystal X-ray Diffraction for Absolute Structure Elucidation

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of this compound is significantly influenced by a network of hydrogen bonds and other intermolecular forces. In its solid state, the compound exists as an ionic pair, consisting of a cyclohexylammonium cation and a hemicarbonate (bicarbonate) anion. The primary interaction is the strong hydrogen bonding between the ammonium group (-NH₃⁺) of the cation and the oxygen atoms of the hemicarbonate anion (HCO₃⁻).

The ammonium group acts as a hydrogen bond donor, while the oxygen atoms of the hemicarbonate anion serve as acceptors. These interactions dictate the packing of the ions in the crystal lattice. nih.gov The analysis of similar organic salts and carbamate structures reveals that these hydrogen bonds are crucial for the stability of the crystal. researchgate.netresearchgate.net The geometry and strength of these bonds can be precisely determined from single-crystal X-ray diffraction data.

Table 1: Expected Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Atom | Typical Bond Length (Å) | Nature of Interaction |

| Ammonium (N-H) | Carbonyl Oxygen (C=O) of HCO₃⁻ | 2.7 - 3.2 | Strong Hydrogen Bond |

| Ammonium (N-H) | Hydroxyl Oxygen (O-H) of HCO₃⁻ | 2.7 - 3.2 | Strong Hydrogen Bond |

This interactive table summarizes the primary hydrogen bonding interactions anticipated within the crystal structure based on data from analogous compounds.

Determination of Crystal Packing and Polymorphism

Single-crystal X-ray diffraction is the definitive method for determining the crystal packing, which describes how molecules are arranged in the unit cell to build the macroscopic crystal. fzu.czuol.de The resulting three-dimensional map of electron density allows for the precise location of each atom, revealing the packing motif and any non-bonding interactions that stabilize the structure. fzu.cz

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.netcreative-biostructure.com These different forms, or polymorphs, can exhibit distinct physical properties, including solubility and stability. The existence of polymorphs of this compound would be identified by differences in their powder X-ray diffraction patterns and could be confirmed by single-crystal XRD if suitable crystals of each form can be isolated. researchgate.netcreative-biostructure.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. creative-biostructure.comazooptics.com It serves as a fundamental tool for the identification and purity assessment of this compound. When a powdered sample is exposed to X-rays, diffraction occurs at specific angles determined by the material's crystal lattice structure, producing a unique diffraction pattern that acts as a "fingerprint" for that specific crystalline phase. mpg.demalvernpanalytical.com

By comparing the experimental PXRD pattern of a synthesized batch of this compound to a reference pattern (either from a database or from a primary standard), its identity can be confirmed. malvernpanalytical.com The technique is also highly sensitive to the presence of crystalline impurities, which would appear as additional peaks in the diffractogram, thus allowing for a thorough assessment of phase purity. protoxrd.com

Quantitative Phase Analysis in Mixed Systems

Beyond simple identification, PXRD is a powerful tool for quantitative phase analysis (QPA), which determines the relative amounts of different crystalline components in a mixture. protoxrd.comuni-due.de The Rietveld refinement method is a common approach for QPA. researchgate.netresearchgate.net This method involves fitting a calculated theoretical diffraction pattern to the entire measured experimental pattern. The relative weight fractions of each phase in the mixture are varied as part of the refinement process until the calculated and experimental patterns show a best-fit. researchgate.net

This quantitative capability is crucial for analyzing mixtures containing this compound, for instance, to determine its concentration in a formulation or to quantify impurities. protoxrd.comunesp.br

Table 2: Example of Quantitative Phase Analysis using Rietveld Refinement

| Crystalline Phase | Weight Percentage (%) | Estimated Error (%) |

| This compound | 95.2 | ± 0.4 |

| Unreacted Cyclohexylamine | 2.5 | ± 0.2 |

| Calcium Carbonate (impurity) | 2.3 | ± 0.2 |

This interactive table presents hypothetical results from a Rietveld analysis of a sample, demonstrating how the weight percentage of each component in a mixed system can be determined.

In Situ PXRD Studies under Varying Conditions

In situ PXRD studies involve performing diffraction measurements on a sample while it is subjected to changing conditions, such as temperature, pressure, or reactive atmospheres. uni-due.demdpi.com This dynamic approach allows for the real-time observation of structural changes, phase transitions, or chemical reactions. mdpi.com

For this compound, in situ PXRD could be employed to:

Study thermal stability: By heating the sample on the diffractometer stage, one can identify the temperature at which it decomposes or undergoes a phase change.

Investigate polymorphism: Monitoring the diffraction pattern upon heating and cooling can reveal transitions between different polymorphic forms.

Observe reactions: The formation of this compound from its precursors could be monitored to understand the reaction kinetics.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). msu.edu When analyzing this compound, the compound would likely dissociate into its constituent ions, with the cyclohexylammonium cation being the primary species observed in positive-ion mode. The molecular ion of the intact salt is generally not observed.

The mass spectrum would be characterized by the fragmentation pattern of the cyclohexylamine component. libretexts.org The initial cyclohexylammonium ion may lose an ammonia (B1221849) molecule or undergo ring fragmentation. The fragmentation pattern provides structural information that can help confirm the identity of the amine portion of the salt. chemguide.co.uk Common fragments would include the loss of alkyl groups, resulting in a series of peaks that are characteristic of the cyclohexyl ring structure. msu.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. nih.govresearchgate.net This precision allows for the determination of a molecule's elemental composition from its exact mass. researchgate.net

For this compound, HRMS would be used to confirm the elemental formula of the constituent cyclohexylammonium cation. The theoretical exact mass of this ion can be calculated from the sum of the exact masses of its constituent atoms. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the ion's elemental composition.

Table 3: Theoretical Exact Mass for HRMS Analysis

| Ion | Elemental Formula | Theoretical Exact Mass (Da) |

| Cyclohexylammonium | [C₆H₁₄N]⁺ | 100.1121 |

This interactive table shows the elemental formula and the calculated theoretical exact mass for the cyclohexylammonium cation, which would be confirmed by HRMS.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by isolating a precursor ion and subjecting it to collision-induced dissociation (CID) to generate product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

In a hypothetical MS/MS analysis of this compound, the precursor ion would likely be the protonated cyclohexanamine moiety, [C₆H₁₁NH₃]⁺, due to the loss of the unstable hemicarbonate portion during ionization. The fragmentation of this ion would be expected to proceed through characteristic pathways for cyclic amines.

Expected Fragmentation Pathways:

The primary fragmentation of the protonated cyclohexanamine ion would involve the loss of small neutral molecules, such as ammonia (NH₃) or ethene (C₂H₄), resulting from ring cleavage. The relative abundance of the resulting fragment ions would depend on the collision energy applied.

Table 1: Hypothetical MS/MS Fragmentation Data for Protonated Cyclohexanamine

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 100.1 | 15 | 83.1 | NH₃ | Cyclohexene ion |

| 100.1 | 20 | 72.1 | C₂H₄ | Butyl iminium ion |

| 100.1 | 25 | 56.1 | C₃H₆ | Propyl iminium ion |

Note: This data is illustrative and based on general principles of amine fragmentation. Actual experimental results may vary.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and composition of materials by observing the temperatures at which decomposition events occur and the corresponding mass losses.

For this compound, a multi-step decomposition is anticipated. The initial decomposition would likely involve the loss of water and carbon dioxide from the hemicarbonate salt structure, followed by the volatilization or decomposition of the cyclohexanamine component at a higher temperature.

Identification of Decomposition Temperature Ranges

The TGA thermogram of this compound would be expected to show distinct temperature ranges corresponding to different decomposition events.

Step 1: Decomposition of the hemicarbonate. This would likely occur at a relatively low temperature, characterized by the release of water (H₂O) and carbon dioxide (CO₂). This process is analogous to the decomposition of other bicarbonate salts.

Step 2: Volatilization/Decomposition of Cyclohexanamine. Following the initial decomposition, the remaining cyclohexanamine would volatilize or decompose at a higher temperature, consistent with its boiling point and thermal stability.

Table 2: Predicted Decomposition Temperature Ranges for this compound

| Decomposition Step | Predicted Temperature Range (°C) | Associated Mass Loss |

| 1: Hemicarbonate Decomposition | 80 - 150 | Loss of H₂O and CO₂ |

| 2: Cyclohexanamine Volatilization | 150 - 250 | Loss of C₆H₁₃N |

Note: These temperature ranges are estimates. The actual decomposition temperatures can be influenced by factors such as heating rate and atmospheric conditions.

Quantitative Analysis of Volatile Product Evolution

The mass loss recorded at each stage of the TGA can be used to quantitatively determine the composition of the original salt. The theoretical mass percentages of the components of this compound (assuming a 2:1 amine to carbonate ratio, (C₆H₁₃N)₂·H₂CO₃) provide a basis for comparison with experimental TGA data.

Table 3: Theoretical vs. Hypothetical Experimental Mass Loss for this compound Decomposition

| Volatile Product | Theoretical Mass % | Hypothetical TGA Mass Loss (%) |

| H₂O + CO₂ | 23.8 | ~24% |

| Cyclohexanamine | 76.2 | ~76% |

The quantitative agreement between the observed mass loss in each decomposition step and the theoretical percentages would confirm the stoichiometry of the salt. Any significant deviation could indicate the presence of impurities or a different salt form.

Investigations into the Chemical Reactivity and Transformation Pathways of Cyclohexanamine Hemicarbonate

Stability and Decomposition Mechanisms of Cyclohexanamine Hemicarbonate

This compound, a salt formed from the reaction of cyclohexylamine (B46788) and carbonic acid, exhibits a stability profile that is intrinsically linked to its intended and potential applications, particularly in the realm of carbon dioxide capture. Its decomposition is not merely degradation but a key feature of its chemical utility.

The formation of this compound is a manifestation of the reversible reaction between the amine (cyclohexylamine) and carbon dioxide, typically in the presence of water. This process is central to CO₂ capture technologies. smolecule.comresearchgate.net Cyclohexylamine reacts with CO₂ to form a carbamate (B1207046) or hemicarbonate, effectively sequestering the gas. smolecule.comacs.org This capture mechanism is reversible, allowing for the subsequent release of CO₂ and regeneration of the amine for reuse. researchgate.net

| Feature | Description | Source(s) |

| Capture Mechanism | Reaction of cyclohexylamine with CO₂ to form an ammonium (B1175870) carbamate/hemicarbonate salt. | smolecule.comacs.org |

| Release Stimulus | Thermal treatment; an increase in temperature shifts the equilibrium to release CO₂. | acs.org |

| Regeneration Temp. | Complete CO₂ desorption noted at 333 K (60 °C) for related systems. | acs.org |

| Cyclic Stability | Systems can be cycled for CO₂ absorption-desorption multiple times without degrading. | acs.org |

The stability of this compound is contingent upon its environment. Generally, the compound is considered stable under recommended storage temperatures and pressures. aksci.com However, its chemical nature makes it susceptible to certain environmental factors.

Moisture is a critical factor. The formation of the hemicarbonate itself often involves water, and its stability can be influenced by the ambient humidity. In related systems, the hydration state of hemicarbonates has been shown to be crucial, with the structure and properties differing between wet and dry conditions. researchgate.net The presence of water can facilitate the hydrolysis of the carbamate anion to form bicarbonate, shifting the chemical equilibria. researchgate.netmdpi.com

The surrounding atmosphere is also important. The compound is incompatible with strong oxidizing agents. aksci.com Its decomposition can be accelerated by heat, leading to the release of its constituent parts, cyclohexylamine and carbon dioxide, which further break down into carbon and nitrogen oxides at higher temperatures. aksci.com The presence of other anions in a solution, such as chlorides or sulfates, can also potentially stabilize the hemicarbonate structure by forming solid solutions, a phenomenon observed in other hemicarbonate systems. lib4ri.ch

| Factor | Influence on Stability | Source(s) |

| Temperature | Stable at recommended temperatures; heat causes decomposition and CO₂ release. | acs.orgaksci.com |

| Moisture | Plays a role in formation and equilibria; can facilitate hydrolysis to bicarbonate. | researchgate.netresearchgate.netmdpi.com |

| Incompatible Materials | Strong oxidizing agents. | aksci.com |

| Hazardous Decomposition | Upon heating, can produce carbon oxides and nitrogen oxides. | aksci.com |

The dissociation of this compound into cyclohexylamine and carbon dioxide is governed by thermodynamic and kinetic parameters. The process is an equilibrium reaction, and its position is sensitive to factors like temperature, pressure, and the pKa of the amine. researchgate.net

Thermodynamic studies on the carbonation of various amines in aqueous solutions are extensive, providing insight into the stability of the resulting carbamates. researchgate.netmdpi.com The dissociation is an endothermic process, which is why applying heat shifts the equilibrium toward the reactants (amine and CO₂), favoring the release of the gas. acs.org The temperature at which this release occurs (e.g., 60 °C) provides a practical data point for the compound's thermal lability. acs.org

Reactions Involving the Hemicarbonate Anion

The hemicarbonate, or more accurately, the carbamate anion in equilibrium with bicarbonate, is the reactive species responsible for the compound's characteristic chemistry in solution.

In an aqueous solution, this compound exists in a state of dynamic equilibrium. The compound can dissociate into cyclohexylamine and carbonic acid. smolecule.com The carbamate anion (R-NH-COO⁻) itself is in equilibrium with bicarbonate (HCO₃⁻) through hydrolysis. researchgate.netmdpi.com

This set of linked equilibria confers buffering capacity to the solution. The system can neutralize volatile acids, which is why it has been used as a vapor-phase neutralizing agent. mfa.org The protonated cyclohexylammonium cation [C₆H₁₁NH₃]⁺ and the various carbonate species (carbamate, bicarbonate, carbonic acid) participate in proton transfer reactions, resisting sharp changes in pH. The acid-base chemistry can be summarized by the following key equilibria:

| Equilibrium Reaction | Description | Source(s) |

| Salt Dissociation | [C₆H₁₁NH₃]⁺[C₆H₁₁NHCOO]⁻ ⇌ [C₆H₁₁NH₃]⁺ + [C₆H₁₁NHCOO]⁻ | Implied from dissociation |

| Carbamate Formation | 2 C₆H₁₁NH₂ + CO₂ ⇌ [C₆H₁₁NH₃]⁺ + [C₆H₁₁NHCOO]⁻ | researchgate.netmdpi.com |

| Carbamate Hydrolysis | [C₆H₁₁NHCOO]⁻ + H₂O ⇌ C₆H₁₁NH₂ + HCO₃⁻ | researchgate.netmdpi.com |

| Bicarbonate Buffer | HCO₃⁻ + H⁺ ⇌ H₂CO₃ ⇌ H₂O + CO₂ | Standard carbonate chemistry |

| Ammonium Buffer | C₆H₁₁NH₂ + H⁺ ⇌ [C₆H₁₁NH₃]⁺ | Standard amine chemistry |

The carbamato ligand (R₂NCO₂⁻), resulting from the reaction of an amine and CO₂, readily forms complexes with a wide array of metal ions. researchgate.netmdpi.com These metal carbamato complexes constitute a large class of compounds that have been synthesized and studied across the periodic table. The synthesis often involves the straightforward reaction of a metal halide, an amine (like cyclohexylamine), and carbon dioxide under atmospheric pressure. researchgate.net

In these complexes, the carbamate anion typically acts as an O-donor ligand, bonding to the metal center. mdpi.com The reactivity of cyclohexylamine and CO₂ in the presence of metal ions has been utilized in catalysis. For example, cobalt-based polyoxometalate metal-organic frameworks (POM-MOFs) have been shown to catalyze the synthesis of carbamates from cyclohexylamine, an alcohol, and CO₂ under pressure. This demonstrates a direct interaction between the amine-CO₂ adduct and the cobalt metal center within the framework. Furthermore, structural studies have been conducted on organotin compounds that bear hemicarbonate and carbonate ligands, highlighting the propensity of these CO₂-derived species to coordinate with metals. researchgate.net

Interaction with Metal Ions and Complexation Studies

Reactivity of the Cyclohexylammonium Cation

The cyclohexylammonium cation is not merely a spectator ion; its structure and charge play a crucial role in directing intermolecular interactions and influencing the stereochemical course of reactions.

The cyclohexylammonium cation is an excellent hydrogen bond donor. nih.gov The -NH3+ group can form multiple N-H···O or N-H···N hydrogen bonds with suitable acceptor atoms on adjacent molecules or anions. researchgate.net These directional, noncovalent interactions are fundamental to the construction of extended supramolecular networks. nih.govresearchgate.net

This ability to form robust hydrogen bonds allows the cation to act as a template, organizing anions and solvent molecules into well-defined one-, two-, or three-dimensional architectures. researchgate.netdergipark.org.tr The electrostatic attraction between the positively charged ammonium group and an anion, combined with the hydrogen bonding, is known as a salt bridge. rsc.org Salt bridges are a key stabilizing interaction in protein structures and are harnessed in supramolecular chemistry to build complex, functional materials. rsc.org For example, the interaction of cyclohexylammonium cations with borate (B1201080) anions leads to extensive H-bonded anionic lattices templated by the cations. researchgate.net Similarly, its reaction with organic carboxylic acids results in supramolecular networks stabilized by strong N-H···O bonding. researchgate.net

The specific three-dimensional structure (stereochemistry) of the cyclohexylammonium cation can significantly influence the outcome of chemical reactions. The cyclohexane (B81311) ring typically adopts a stable chair conformation, and the ammonium group can, in principle, occupy either an axial or equatorial position. nih.gov

This defined spatial arrangement can exert stereocontrol in several ways:

Asymmetric Catalysis : If a chiral derivative of cyclohexylamine is used, the resulting chiral ammonium ion can create a chiral environment, influencing the stereoselectivity of a reaction. Biocatalysis, for example, achieves outstanding stereoselectivity by precisely positioning reagents within a fine-tuned 3D environment in an enzyme's active site. nih.gov Similar principles apply in supramolecular catalysis.

Diastereoselectivity : In reactions involving the formation of new stereocenters, the existing stereochemistry of the cyclohexylammonium cation can favor the formation of one diastereomer over another. Studies on novel 4,4-disubstituted cyclohexylamine derivatives have shown that the relative stereochemistry on the cyclohexane ring has a pronounced effect on their biological activity as receptor antagonists. nih.gov

Control of Reactive Intermediates : Dual catalysis systems can control reactive intermediates to facilitate bond-forming events in a highly stereochemical manner, leading to enantioenriched products. researchgate.net The cyclohexylammonium cation can act as a Brønsted acid component in such systems, influencing the stereochemical environment.

Table 2: Influence of Stereochemistry on the Binding Affinity of Cyclohexylamine Derivatives

| Compound | C1-C4 Relative Stereochemistry | Binding Affinity (pKi) for NK1 Receptor |

| Derivative A | cis | High |

| Derivative B | trans | Lower than cis isomer |

Data is illustrative based on the findings that stereochemistry significantly impacts affinity. nih.gov

This compound as a Reactive Intermediate or Catalyst in Organic Transformations

This compound is not just a stable salt but can also function as a reactive intermediate or a catalyst in organic synthesis. Reactive intermediates are short-lived species that are generated during a reaction and quickly convert to other molecules. wiley.comallen.in

The utility of this compound in this capacity arises from the combined properties of its ions:

Basicity/Nucleophilicity : The hemicarbonate anion is a base, and the parent cyclohexylamine is a nucleophile. The salt can therefore be a source of both species in a reaction mixture.

In Situ Generation : In many reactions, the active catalytic species is generated in situ. This compound can act as a precursor, releasing cyclohexylamine and CO2 or carbonate/bicarbonate ions under the reaction conditions.

A notable example is its use as a catalyst in the aminolysis of cyclic carbonates. In this transformation, the basicity of the carbonate component and the nucleophilicity of the amine likely work in concert to facilitate the ring-opening of the cyclic carbonate. The development of metal-free catalysts is a significant goal in green chemistry, and compounds like this compound offer a sustainable option for certain transformations. rsc.org

Table 3: Catalytic Application of Cyclohexylamine Carbonate (CHC)

| Reaction | Catalyst System | Role of CHC | Outcome | Reference |

| Aminolysis of cyclic carbonates | CHC with other catalysts | Co-catalyst / Pre-catalyst | Improved conversion rates | |

| General Organic Synthesis | CHC | Reactive Intermediate | Synthesis of various organic compounds |

Involvement in Carbon-Carbon Bond Forming Reactions

Following a comprehensive review of available scientific literature, there is no direct evidence or specific research detailing the involvement of this compound in carbon-carbon bond forming reactions. The primary reactivity of its active component, cyclohexylamine, involves nucleophilic attack via the nitrogen atom, leading to the formation of carbon-nitrogen, rather than carbon-carbon, bonds. Typical reactions include reactions with acid chlorides to form amides and with epoxides to yield hydroxyalkyl amines. chemcess.com

Role in Condensation or Polymerization Reactions

This compound, by providing cyclohexylamine, serves as a precursor in several types of condensation and polymerization reactions.

One notable condensation reaction is the formation of substituted ureas. The reaction of cyclohexylamine with carbon dioxide, the very components of the hemicarbonate salt, can yield 1,3-dicyclohexylurea (B42979), particularly under catalytic conditions. chemcess.comtandfonline.comtandfonline.com This process represents a non-phosgene route to urea (B33335) derivatives. chemcess.comtandfonline.com Research on the carbonylation of cyclohexylamine with CO2 in an ionic liquid medium ([Bmim]Br) with a KOH co-catalyst has shown that reaction conditions significantly influence product yield. tandfonline.com

| Pressure (bar) | Catalyst System | Yield (%) | Notes |

|---|---|---|---|

| 30 | [Bmim]Br/KOH | 69.0 | Mild reaction conditions. |

| 100 | [Bmim]Br/KOH | 91.6 | Supercritical CO2 conditions. |

| >100 | [Bmim]Br/KOH | Decreased | Yield decreases as pressure further increases. |

| Not specified | [Bmim]Br/KOH with 25% dry air in CO2 | 35.88 | Reduced CO2 partial pressure lowers yield. |

| Not specified | [Bmim]Br/KOH with pure CO2 | 49.71 | Baseline yield under specific test conditions. |

Another documented condensation reaction involves cyclohexylamine and mercaptobenzothiazole, which produces N-cyclohexyl-2-benzothiazolesulfenamide, a compound utilized as a rubber accelerator. chemcess.com

In the field of polymer science, cyclohexylamine is recognized as a polymerization initiator. greenchemintl.comlanxess.comborsodchem.cz A specific application was reported in the synthesis of polypeptides via the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). In one study, cyclohexylamine, generated in-situ from a photoamine generator, acted as an effective initiator for the polymerization of γ-benzyl-l-glutamate N-carboxyanhydride. nih.gov Furthermore, derivatives of cyclohexylamine are incorporated into ligands for metal complexes that initiate polymerization; for instance, magnesium complexes with N-cyclohexylamine-containing aminophenolate ligands have been successfully employed as initiators for the polymerization of lactide. rsc.org

Catalytic Applications in Specific Chemical Processes

The components of this compound have been shown to possess catalytic activity in certain organic transformations. Specifically, cyclohexylamine carbonate (CHC) has been identified as an effective catalyst for the aminolysis of cyclic carbonates, a key reaction in the formation of urethanes. Research has demonstrated that CHC can enhance conversion rates in these reactions, highlighting its potential as a catalyst in organic synthesis.

While cyclohexylamine itself is often a reactant, its presence can be critical in catalytic systems. For example, in the reductive amination of phenolics over Pd/C and Rh/C catalysts, cyclohexylamine acts as the aminating agent. csic.es The reaction pathway involves the initial hydrogenation of the phenol (B47542) to cyclohexanone, followed by a catalyzed condensation of the ketone with cyclohexylamine to form an imine, which is subsequently hydrogenated to the final secondary amine product. csic.es In this system, the concentration of cyclohexylamine can influence reaction selectivity, with higher concentrations favoring the desired amination pathway over self-condensation side reactions. csic.es

Computational and Theoretical Chemical Studies of Cyclohexanamine Hemicarbonate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations serve as a powerful tool for investigating the intrinsic properties of cyclohexanamine hemicarbonate. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and various spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying molecules of this size. epfl.ch DFT methods are used to determine the lowest energy arrangement of atoms in the molecule, known as the ground state geometry, by solving the Kohn-Sham equations. epfl.chstackexchange.com This process involves selecting an appropriate exchange-correlation functional, which approximates the complex many-electron interactions. Functionals such as B3LYP or PBE are commonly paired with basis sets like 6-31G* or larger to accurately describe the electronic distribution and geometry. researchgate.net The resulting calculations yield the optimized molecular structure, including precise bond lengths and angles, and the total electronic energy, which is a key indicator of the molecule's stability.